
1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene
Overview
Description
1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and sulfonyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene can be synthesized through a multi-step process involving the bromination of fluorobenzene followed by sulfonylation. The bromination typically employs a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The sulfonylation step involves the reaction of the brominated product with a sulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Nucleophilic Substitution: Involves reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling, these products are valuable in pharmaceuticals and materials science.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene finds applications across various fields:
Mechanism of Action
The mechanism of action of 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is primarily dictated by its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Sulfonyl Group: Provides electron-withdrawing effects, stabilizing intermediates and influencing the reactivity of the compound.
Fluorine Atom: Enhances the compound’s stability and reactivity through its strong electronegativity.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the sulfonyl group, making it less versatile in certain synthetic applications.
4-Bromophenyl methyl sulfone: Contains a methyl sulfone group instead of a fluorophenyl sulfonyl group, leading to different reactivity and applications.
4-Bromobenzotrifluoride: Features a trifluoromethyl group, which imparts different electronic properties compared to the fluorophenyl sulfonyl group.
Uniqueness: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene stands out due to the combination of bromine, fluorine, and sulfonyl groups, offering a unique set of reactivity and stability that is advantageous in various synthetic and industrial applications .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUPQROIJRHZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
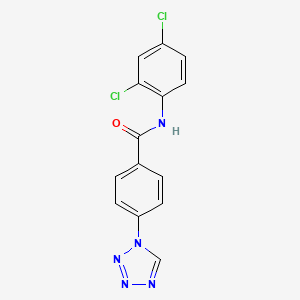
![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)
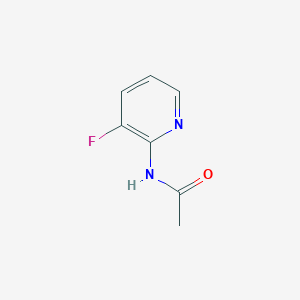
![5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)

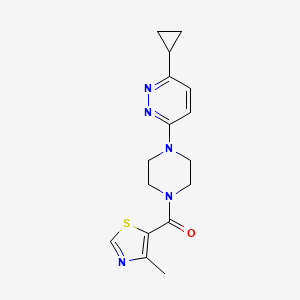
![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2818340.png)

![N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2818343.png)
![5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2818347.png)
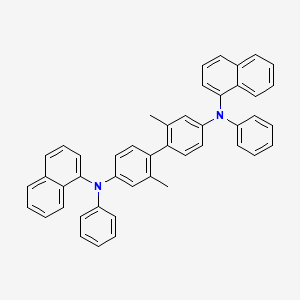
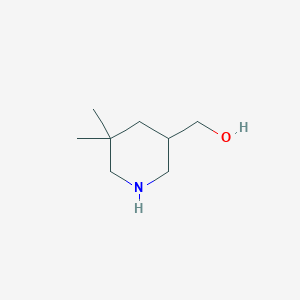
![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)
![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)
